2-[(n-Pentyloxy)methyl]thiophenol
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Overview
Description
2-[(n-Pentyloxy)methyl]thiophenol is an organic compound with the molecular formula C12H18OS It features a thiophenol group substituted with a pentyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(n-Pentyloxy)methyl]thiophenol typically involves the reaction of thiophenol with a pentyloxy methyl halide under basic conditions. A common method includes the use of potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the thiophenol attacks the halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(n-Pentyloxy)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The pentyloxy methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
2-[(n-Pentyloxy)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-[(n-Pentyloxy)methyl]thiophenol involves its interaction with various molecular targets. The thiophenol group can form strong interactions with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the pentyloxy methyl group can enhance the compound’s solubility and reactivity, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound without the pentyloxy methyl group.
2-Methylthiophenol: A similar compound with a methyl group instead of a pentyloxy methyl group.
2-Ethylthiophenol: Another analog with an ethyl group.
Uniqueness
2-[(n-Pentyloxy)methyl]thiophenol is unique due to the presence of the pentyloxy methyl group, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s solubility, stability, and overall reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(pentoxymethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-2-3-6-9-13-10-11-7-4-5-8-12(11)14/h4-5,7-8,14H,2-3,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQADWYQPIFJDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=CC=CC=C1S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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